molecular formula C14H14N2O2S B12383919 Hydamtiq

Hydamtiq

Cat. No.: B12383919
M. Wt: 274.34 g/mol
InChI Key: NNRFUSBXQVBAEO-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, commonly known as Hydamtiq, is a potent inhibitor of poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. These enzymes play a crucial role in DNA repair and cellular stress responses. This compound exhibits high potency in the low nanomolar range, making it a valuable compound for therapeutic applications, particularly in the treatment of ischemia and inflammatory diseases .

Preparation Methods

Hydamtiq is synthesized through a series of reactions, including the Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The synthetic route involves the coupling of 3-bromo-2-thiophenecarboxylic acid with 2-methoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium bicarbonate. This is followed by thermal cyclization and a Mannich-type reaction to yield the final product . Industrial production methods have been optimized to include continuous flow synthesis, which improves efficiency and sustainability by eliminating the need for chromatography in downstream steps .

Chemical Reactions Analysis

Hydamtiq undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Hydamtiq is unique due to its high potency and selectivity for poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. Similar compounds include:

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one

InChI

InChI=1S/C14H14N2O2S/c1-16(2)7-8-6-10-12-9(4-3-5-11(12)17)13(18)15-14(10)19-8/h3-6,17H,7H2,1-2H3,(H,15,18)

InChI Key

NNRFUSBXQVBAEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(S1)NC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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